molecular formula C19H20N2O3 B2794693 (E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide CAS No. 1798423-17-2

(E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide

Cat. No.: B2794693
CAS No.: 1798423-17-2
M. Wt: 324.38
InChI Key: UNCVPMNZVXGOKO-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Ene-Reduction

(E)-3-(furan-3-yl)-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is related to compounds that have been studied for their green organic chemistry synthesis applications. For instance, enantioselective ene-reduction of structurally related E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi has been reported. This process yielded compounds with a stereogenic center, demonstrating the potential of microbial-mediated reactions for producing enantiomerically enriched chemicals. The study highlights the use of filamentous fungi like Penicillium citrinum and Aspergillus sydowii for this purpose, indicating a bio-based approach to stereoselective synthesis (Jimenez et al., 2019).

Novel Tetrahydroisoquinoline Derivatives

Research into developing novel 1,2,3,4-tetrahydroisoquinoline derivatives, closely related to this compound, has been conducted with the aim of finding selective dopamine D3 receptor ligands. Such studies underline the therapeutic potential of these compounds in neurology and pharmacology, especially for targeting specific dopamine receptors (Mach et al., 2004).

Antibacterial and Anti-inflammatory Properties

Compounds structurally related to this compound have been synthesized with emphasis on their antibacterial and anti-inflammatory properties. For example, a compound demonstrated good to moderate antibacterial activity against a range of pathogens, showcasing the potential of these molecules in developing new antibiotics (Murugavel et al., 2015).

Neuropharmacological Applications

The structural analogs of this compound, such as 3-furan-2-yl-N-p-tolyl-acrylamide, have shown promising results in neuropharmacological research, particularly as positive allosteric modulators of α7 nicotinic acetylcholine receptors. This suggests potential applications in treating neurological disorders, highlighting the anxiolytic-like activity and the enhancement of memory processes in experimental models (Targowska-Duda et al., 2019; Arias et al., 2020).

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-2-19(23)21-9-7-15-4-5-17(11-16(15)12-21)20-18(22)6-3-14-8-10-24-13-14/h3-6,8,10-11,13H,2,7,9,12H2,1H3,(H,20,22)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCVPMNZVXGOKO-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.